molecular formula C24H32Br2N4O2 B11101820 1,1'-Hexane-1,6-diylbis[3-(4-bromo-2,6-dimethylphenyl)urea]

1,1'-Hexane-1,6-diylbis[3-(4-bromo-2,6-dimethylphenyl)urea]

Cat. No.: B11101820
M. Wt: 568.3 g/mol
InChI Key: IMDTXOONWYUMSM-UHFFFAOYSA-N
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Description

N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA is a synthetic organic compound characterized by the presence of bromine and dimethyl groups attached to aniline and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethylaniline: A precursor in the synthesis of the target compound.

    N,N-Dimethyl-4-bromoaniline: Another brominated aniline derivative with similar properties.

    4-Bromo-2,6-dimethylphenyl isocyanate: An intermediate in the synthesis of the target compound.

Uniqueness

N’-(6-{[(4-BROMO-2,6-DIMETHYLANILINO)CARBONYL]AMINO}HEXYL)-N-(4-BROMO-2,6-DIMETHYLPHENYL)UREA is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual bromine and dimethyl substitutions make it a versatile compound for various applications.

Properties

Molecular Formula

C24H32Br2N4O2

Molecular Weight

568.3 g/mol

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)-3-[6-[(4-bromo-2,6-dimethylphenyl)carbamoylamino]hexyl]urea

InChI

InChI=1S/C24H32Br2N4O2/c1-15-11-19(25)12-16(2)21(15)29-23(31)27-9-7-5-6-8-10-28-24(32)30-22-17(3)13-20(26)14-18(22)4/h11-14H,5-10H2,1-4H3,(H2,27,29,31)(H2,28,30,32)

InChI Key

IMDTXOONWYUMSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)NCCCCCCNC(=O)NC2=C(C=C(C=C2C)Br)C)C)Br

Origin of Product

United States

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